![molecular formula C14H11FN2OS B2655844 N-(4-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890965-76-1](/img/structure/B2655844.png)
N-(4-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
“N-(4-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom. The methoxy group (-OCH3) and the amine group (-NH2) are functional groups that can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring and the fluorophenyl group would contribute to the compound’s aromaticity, while the methoxy and amine groups could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amine group could act as a nucleophile in reactions, while the methoxy group could be involved in ether cleavage reactions. The fluorine atom on the phenyl ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups. For instance, the presence of the fluorine atom could increase the compound’s stability and influence its interactions with other substances .Scientific Research Applications
Fluorescence Studies
The compound has been used in the synthesis, characterization, spectral, and fluorescence properties of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine . The fluorescent properties of the compound in five different solvents such as CHCl3 CH2 Cl2 THF, DMF, DMSO were explained .
Phthalocyanine Complex Research
The compound has been used in the research of phthalocyanine complex. This complex did not show any aggregations . The highest fluorescence quantum yield was given in CHCl3 and the lowest fluorescence quantum yield in DMSO .
Organic Field Effect Transistors
Phthalocyanines, which have a large π-conjugated system, have been widely studied as semiconductors for organic field effect transistors .
Solar Cells
Phthalocyanines have been used in the development of solar cells due to their interesting and tunable properties .
Catalysts for Oxidative Degradation of Pollutants
Phthalocyanines have been used as catalysts for oxidative degradation of pollutants .
Photodynamic Therapy
Phthalocyanines have been used in photodynamic therapy .
Antibacterial and Antifungal Activities
Mitochondrial Dysfunction Studies
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c1-18-11-6-7-13-12(8-11)17-14(19-13)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNOYQGFFAZGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |
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